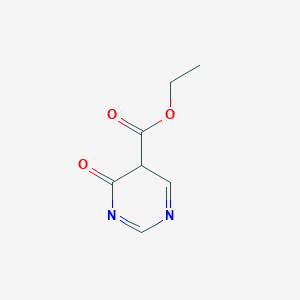

Ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate

Beschreibung

Ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a partially hydrogenated pyrimidine ring system with a ketone group at position 4 and an ester group at position 3. Pyrimidine derivatives are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds . The dihydropyrimidinone (DHPM) core, a common structural motif in such derivatives, is synthesized via the Biginelli reaction or modified protocols .

Eigenschaften

IUPAC Name |

ethyl 4-oxo-5H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-9-6(5)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHFBBGTOYGRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C=NC=NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-4-oxo-4,5-dihydropyrimidin-5-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Dihydropyrimidinderivate liefern.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Carbonsäuren liefern, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Ethyl-4-oxo-4,5-dihydropyrimidin-5-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Medizin: Wird auf seine neuroprotektiven und entzündungshemmenden Wirkungen untersucht.

Industrie: Wird bei der Entwicklung von Arzneimitteln und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-oxo-4,5-dihydropyrimidin-5-carboxylat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass es den NF-kB-Entzündungsweg hemmt, den Stress des endoplasmatischen Retikulums reduziert und die Apoptose in neuronalen Zellen verhindert. Diese Wirkungen tragen zu seinen neuroprotektiven und entzündungshemmenden Wirkungen bei.

Analyse Chemischer Reaktionen

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems. For example:

-

Formamide-mediated cyclization : Heating with formamide at 110–130°C generates a Schiff base intermediate, which reacts further at 130–140°C to yield 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol .

-

Phenyl isocyanate cyclization : Reaction with phenyl isocyanate at 120–130°C forms an amide intermediate, followed by cyclization at 140–160°C to produce 7-mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution, enabling derivatization:

-

Aminolysis : Reacting with 2-chloroethylamine hydrochloride in ethanol under reflux replaces the thiol group with a substituted aminoethylthio moiety .

-

Alkoxy substitution : The methylthio group at position 2 can be replaced by alkoxy groups under basic conditions .

Oxidation and Reduction

The keto group at position 4 and the dihydropyrimidine ring are redox-active:

-

Oxidation : Treatment with mild oxidants like iodine converts the dihydropyrimidine ring to a fully aromatic pyrimidine system.

-

Reduction : Sodium borohydride selectively reduces the keto group to a hydroxyl group, yielding ethyl 4-hydroxy-4,5-dihydropyrimidine-5-carboxylate .

Condensation Reactions

The compound acts as a substrate in multicomponent reactions:

-

Biginelli reaction : Serves as a precursor in modified Biginelli reactions with aldehydes and thiourea to generate polysubstituted dihydropyrimidines .

-

Schiff base formation : Reacts with aromatic aldehydes to form hydrazone derivatives, which are intermediates for bioactive molecules .

Functional Group Transformations

The ester group undergoes hydrolysis and transesterification:

-

Acid hydrolysis : Concentrated HCl converts the ethyl ester to a carboxylic acid, enabling salt formation .

-

Transesterification : Reacts with higher alcohols (e.g., methanol) under acidic conditions to yield methyl esters .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential in developing antiviral and anticancer agents.

Key Findings:

- The compound has shown promising results in enhancing the efficacy of drugs targeting viral infections and cancer cells.

- Structural modifications of related compounds have indicated that specific functional groups significantly impact biological activity, enhancing the potential for oral bioavailability and therapeutic effectiveness .

Case Study:

A study demonstrated that modifications to the dihydropyrimidine structure resulted in compounds with improved oral activity against allergies, outperforming traditional treatments .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized to formulate agrochemicals , contributing to effective pest control and crop protection strategies.

Key Findings:

- Ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate derivatives have been employed in developing pesticides that are both effective and environmentally sustainable.

- Research indicates that these compounds can help mitigate crop losses due to pests while minimizing ecological impact .

Data Table: Agrochemical Applications

| Compound Derivative | Application Area | Effectiveness (Relative) |

|---|---|---|

| Ethyl 4-oxo-4,5-dihydropyrimidine | Pest Control | High |

| Dihydropyrimidine derivatives | Crop Protection | Moderate to High |

Biochemical Research

The compound plays a crucial role in biochemical research, particularly in studying metabolic pathways and enzyme functions.

Key Findings:

- It is used in biochemical assays that help elucidate metabolic processes within cells.

- The compound's ability to interact with various enzymes allows researchers to investigate enzyme kinetics and inhibition mechanisms .

Case Study:

Research on dihydropyrimidines has revealed their potential as inhibitors of key enzymes involved in inflammatory pathways. For instance, certain derivatives exhibited significant inhibition rates against mPGES-1 and 5-LOX enzymes, which are critical in the inflammatory response .

Material Science

In material science, ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate is utilized to create polymer additives that enhance the durability and performance of materials.

Key Findings:

- The incorporation of this compound into polymers has shown improvements in mechanical properties and resistance to environmental factors.

Analytical Chemistry

This compound is also employed in analytical chemistry for detecting and quantifying specific biomolecules.

Key Findings:

- Methods utilizing ethyl 4-oxo-4,5-dihydropyrimidine derivatives have been developed for clinical diagnostics and environmental monitoring.

Wirkmechanismus

The mechanism of action of ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Steric Properties

Substituents on the pyrimidine ring significantly influence reactivity, solubility, and biological activity. Key examples include:

Key Observations :

- Thioxo vs. Oxo : Replacement of the 2-oxo group with thioxo (e.g., ) alters hydrogen bonding and redox properties, which may affect pharmacokinetics.

- Aromatic Substituents : Furan () and pyridine () rings introduce π-π stacking capabilities, critical for interactions with aromatic residues in enzymes.

Ring Conformation and Puckering

The puckering of the pyrimidine ring influences molecular shape and binding to target sites.

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate :

- Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Crystallographic data reveal disorder in the main residue, suggesting flexibility in the tetrahydropyrimidine ring .

Comparison :

- Non-fused derivatives (e.g., ) typically exhibit less puckering than fused systems (e.g., ), which adopt boat or chair conformations to accommodate steric strain.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate solubility and crystallinity:

- C—H···O Interactions : In , bifurcated C—H···O bonds form chains along the crystallographic c-axis, stabilizing the lattice.

- Hydroxy and Thioxo Groups : The hydroxy group in and thioxo in participate in intermolecular hydrogen bonds, enhancing crystal cohesion.

Notable Differences:

Pharmacological Implications

- Antimicrobial Activity : Thioxo derivatives () often show enhanced activity due to improved membrane permeability.

- Enzyme Inhibition : Trifluoromethyl-substituted compounds () may inhibit enzymes like dihydrofolate reductase (DHFR) via strong electronic interactions.

- Structural Mimicry : Furan- and pyridine-containing derivatives () mimic natural substrates, making them candidates for kinase or protease inhibition.

Biologische Aktivität

Ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate is characterized by its unique dihydropyrimidine structure, which includes a carbonyl group and an ethyl ester. Its molecular formula is with a molecular weight of approximately 193.20 g/mol. The compound typically appears as a white crystalline solid with a melting point ranging from 160°C to 165°C.

The biological activity of ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

- Anticancer Properties : Ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits by inhibiting oxidative stress and inflammation in neuronal cells. It interacts with signaling pathways associated with neurodegenerative diseases, potentially providing therapeutic avenues for conditions like Alzheimer's disease .

Biological Activity Summary Table

| Activity | Target/Effect | IC50/ED50 |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Varies (µg/mL range) |

| Anticancer | MCF-7, HeLa | IC50 ~ 10 µM |

| Neuroprotective | Neuronal cells (via caspase activation) | Not specified |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the efficacy of ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate against multidrug-resistant bacterial strains. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent .

- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug .

- Neuroprotection Research : A recent study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate reduced markers of oxidative stress and inflammation, indicating its potential for treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 4-oxo-4,5-dihydropyrimidine-5-carboxylate?

The compound is typically synthesized via multicomponent reactions involving cyclocondensation of aldehydes, urea/thiourea derivatives, and β-keto esters. For example, a refluxed mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, chloroacetic acid, and aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in glacial acetic acid/acetic anhydride yields derivatives with ~78% efficiency after recrystallization from ethyl acetate . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products.

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

- 1H NMR : Characteristic signals include a triplet for ester CH3 (δ ~1.16 ppm), quartets for ester CH2 (δ ~4.24 ppm), and singlets for NH2 groups (δ ~4.19 ppm) .

- X-ray crystallography : Single-crystal studies reveal puckered pyrimidine rings (flattened boat conformation) with deviations up to 0.224 Å from the mean plane. Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) are calculated using SHELXL . Hydrogen bonding networks (C–H···O) stabilize crystal packing .

Q. What pharmacological properties are associated with pyrimidine derivatives of this compound?

Pyrimidine cores exhibit bioactivity through enzyme inhibition (e.g., kinases) or receptor interactions. Derivatives with fluorophenyl or trifluoromethyl groups show enhanced binding affinity due to electron-withdrawing effects. For instance, ethyl 5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[3,4-d]pyrimidine-6-carboxylate is studied for anticancer potential via π-π stacking and hydrophobic interactions .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Contradictions arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Cross-validation strategies include:

- Variable-temperature NMR : Detects equilibria between tautomers .

- DFT calculations : Compare experimental and computed NMR chemical shifts to identify dominant conformers .

- High-resolution X-ray data : Refine anisotropic displacement parameters to confirm bond lengths/angles (e.g., C–C bonds at 1.46–1.72 Å) .

Q. What methodologies analyze ring puckering in the pyrimidine moiety using crystallographic data?

Puckering parameters (amplitude q, phase angle φ) are derived from Cremer-Pople coordinates. For a six-membered pyrimidine ring:

Q. How are reaction mechanisms elucidated for derivatives synthesized from this compound?

Mechanistic studies employ:

- Isotopic labeling : Track regioselectivity in cyclocondensation reactions (e.g., using 13C-labeled β-keto esters) .

- Kinetic profiling : Monitor intermediate formation via LC-MS to identify rate-determining steps .

- Theoretical studies : Transition state analysis (e.g., using Gaussian) clarifies steric/electronic influences on pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.